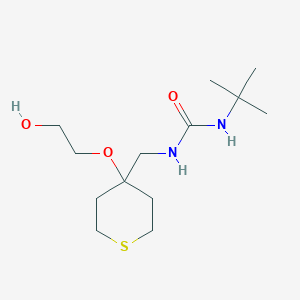
1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. This compound is commonly referred to as TBTU, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
TBTU activates carboxyl groups by forming a reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond. TBTU has been shown to be more efficient than other commonly used coupling agents, such as HOBt and DIC.
Biochemical And Physiological Effects
TBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to human skin.
Advantages And Limitations For Lab Experiments
The main advantage of using TBTU as a coupling agent is its high efficiency in activating carboxyl groups. It has also been shown to be less prone to racemization than other commonly used coupling agents. However, TBTU is relatively expensive compared to other coupling agents, and its use requires careful handling due to its potential to react with water.
Future Directions
There are several future directions for the study of TBTU. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of TBTU for its potential as an antitumor agent. Additionally, the use of TBTU in the synthesis of cyclic peptides and peptide nucleic acids could be further explored. Finally, the biochemical and physiological effects of TBTU could be studied in more detail to determine its safety for use in various applications.
Synthesis Methods
TBTU can be synthesized by reacting tert-butyl isocyanate with 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of N-methylmorpholine. This reaction results in the formation of TBTU as a white crystalline solid. The purity of TBTU can be improved by recrystallization from ethyl acetate.
Scientific Research Applications
TBTU has been extensively studied for its applications in peptide synthesis. It is commonly used as a coupling agent in solid-phase peptide synthesis to activate carboxyl groups. TBTU is also used in the synthesis of cyclic peptides and peptide nucleic acids. In addition to its applications in peptide synthesis, TBTU has also been studied for its potential as an antitumor agent.
properties
IUPAC Name |
1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCSOYWHVEKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

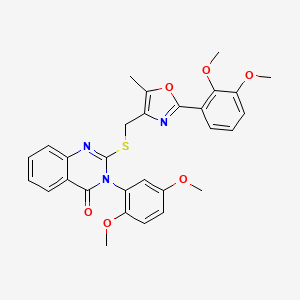
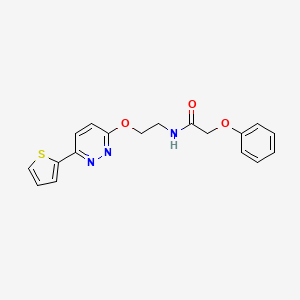
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

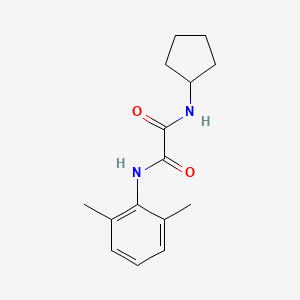
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)
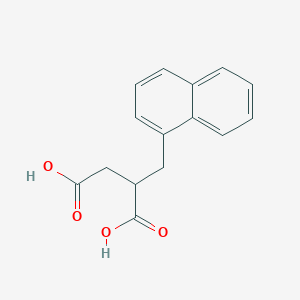
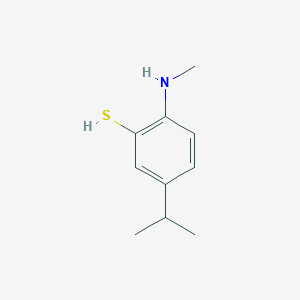
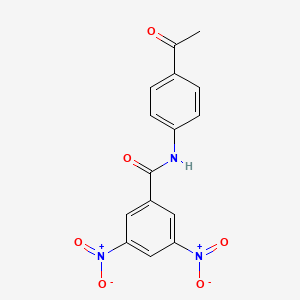
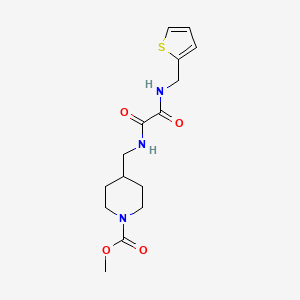
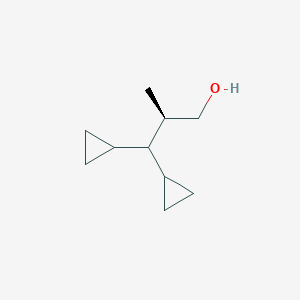
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)